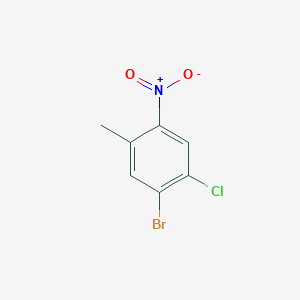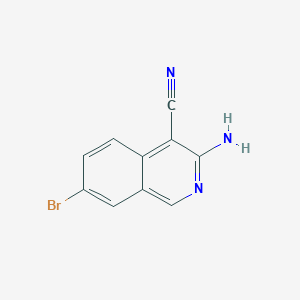
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound that features a dioxane ring with two ketone functionalities at the 4 and 6 positions. The compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It is structurally similar to 3,6-dimethyl-1,4-dioxane-2,5-dione (or rac-lactide), which is a lactone derived from lactic acid . Lactones are known to interact with various biological targets, including enzymes and receptors, but the specific targets for this compound need further investigation.
Mode of Action
Based on its structural similarity to rac-lactide, it can be inferred that it may undergo polymerization via ring-opening, using a variety of metal or organocatalysts, yielding poly(d,l-lactide) . The resulting polymer can exhibit some degree of crystallinity when stereospecific catalysts are used .
Biochemical Pathways
It’s worth noting that lactones like rac-lactide can be involved in the synthesis of polylactide and polycarbonate multi-block copolymers . These polymers have numerous applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.
Result of Action
Polymers derived from similar lactones have been used in drug delivery systems, where they can control the release of therapeutic agents and improve their bioavailability .
Action Environment
The action, efficacy, and stability of 1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl- can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of catalysts, temperature, and reaction time . Furthermore, the stability and degradation rate of the resulting polymers can be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of malonic acid with a suitable ketone in the presence of a catalyst such as lanthanum triflate (La(OTf)3) and acetic anhydride as a condensing agent . The reaction conditions include a molar ratio of malonic acid to ketone of 1:1.1, a catalyst concentration of 0.3 mol%, a reaction temperature of 30°C, and a reaction time of 3 hours. Under these conditions, the product yield can range from 62.3% to 77.5% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-4,6-dione: A simpler analog without the cyclopropylmethyl and dimethyl substitutions.
1,3-Dioxane-4,6-dione, 2,2-dimethyl-: Lacks the cyclopropylmethyl group but retains the dimethyl substitutions.
1,3-Dioxane-4,6-dione, 5-(methyl)-2,2-dimethyl-: Similar structure with a methyl group instead of a cyclopropylmethyl group.
Uniqueness
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of both cyclopropylmethyl and dimethyl groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-10(2)13-8(11)7(9(12)14-10)5-6-3-4-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWJNHYGPHCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)





![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)


